Benzyl (1-carbamoylcyclohexyl)carbamate
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Overview
Description
Benzyl (1-carbamoylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with a carbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1-carbamoylcyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 1-carbamoylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2OCOCl+NH2C6H11CONH2→C6H5CH2OCO-NH-C6H11CONH2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-carbamoylcyclohexyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 1-carbamoylcyclohexylamine.
Oxidation: Oxidative cleavage of the benzyl group can be achieved using reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Benzyl alcohol and 1-carbamoylcyclohexylamine.
Oxidation: Benzyl alcohol and corresponding oxidized products.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (1-carbamoylcyclohexyl)carbamate has several scientific research applications:
Organic Synthesis: Used as a protecting group for amines in peptide synthesis.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbamate linkages.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of benzyl (1-carbamoylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyclohexyl ring.
Cyclohexyl carbamate: Similar structure but lacks the benzyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness
Benzyl (1-carbamoylcyclohexyl)carbamate is unique due to the presence of both a benzyl group and a cyclohexyl ring, which can influence its chemical reactivity and biological activity. The combination of these structural features may enhance its stability and specificity in various applications.
Properties
Molecular Formula |
C15H20N2O3 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
benzyl N-(1-carbamoylcyclohexyl)carbamate |
InChI |
InChI=1S/C15H20N2O3/c16-13(18)15(9-5-2-6-10-15)17-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,16,18)(H,17,19) |
InChI Key |
BQHFJWXAFNNECS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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